2Ggv6T2C5B

Description

The compound "2Ggv6T2C5B" is hypothesized to correspond to 7-溴苯并[b]噻吩-2-羧酸 (7-bromobenzo[b]thiophene-2-carboxylic acid; CAS 7312-10-9) based on structural and functional similarities identified in the literature. Key properties include:

- Molecular formula: C₉H₅BrO₂S

- Molecular weight: 257.10 g/mol

- Polar surface area (TPSA): 65.54 Ų

- CYP enzyme inhibition: CYP1A2 inhibitor .

This brominated heterocyclic compound features a benzo[b]thiophene core with a carboxylic acid group at position 2 and a bromine substituent at position 7. It exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it relevant in pharmaceutical and agrochemical research .

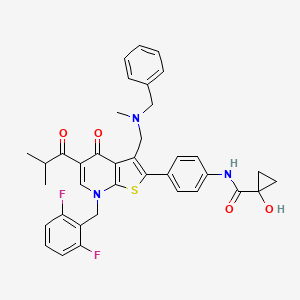

Properties

CAS No. |

253433-89-5 |

|---|---|

Molecular Formula |

C37H35F2N3O4S |

Molecular Weight |

655.8 g/mol |

IUPAC Name |

N-[4-[3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)-4-oxothieno[2,3-b]pyridin-2-yl]phenyl]-1-hydroxycyclopropane-1-carboxamide |

InChI |

InChI=1S/C37H35F2N3O4S/c1-22(2)32(43)28-21-42(20-26-29(38)10-7-11-30(26)39)35-31(33(28)44)27(19-41(3)18-23-8-5-4-6-9-23)34(47-35)24-12-14-25(15-13-24)40-36(45)37(46)16-17-37/h4-15,21-22,46H,16-20H2,1-3H3,(H,40,45) |

InChI Key |

NWNSIURBDQNMCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)NC(=O)C4(CC4)O)CN(C)CC5=CC=CC=C5)CC6=C(C=CC=C6F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of TAK-810 involves several key steps:

Cyclization of Phenylacetone: Phenylacetone is reacted with ethyl cyanoacetate in the presence of acetic acid and ammonium acetate in refluxing benzene.

Cyclization and Nitration: The carboxylic acid undergoes cyclization using PPE at 120°C to form a thienopyridine derivative, which is then nitrated with sodium nitrate and sulfuric acid to yield a 4-nitrophenyl derivative.

Alkylation and Bromination: The hydroxy-thienopyridine derivative is alkylated with 2,6-difluorobenzyl chloride in the presence of sodium hydride in dimethylformamide, followed by bromination with N-bromosuccinimide and AIBN in refluxing carbon tetrachloride.

Condensation and Reduction: The bromomethyl derivative is condensed with N-benzyl-N-methylamine using triethylamine in dimethylformamide, and the nitro group is reduced using iron and hydrochloric acid in ethanol.

Acylation and Methoxyamide Formation: The resulting 4-aminophenyl derivative is acylated with trifluoroacetic anhydride and triethylamine, followed by reaction with N,O-dimethylhydroxylamine in dichloromethane to form the methoxyamide.

Chemical Reactions Analysis

TAK-810 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.

Substitution: Alkylation and bromination reactions are crucial for introducing functional groups into the molecule.

Condensation: Several condensation reactions are involved in the formation of the thienopyridine core structure.

Common reagents used in these reactions include acetic acid, ammonium acetate, sulfur, potassium hydroxide, sodium nitrate, sulfuric acid, sodium hydride, dimethylformamide, N-bromosuccinimide, AIBN, triethylamine, and dichloromethane .

Scientific Research Applications

TAK-810 has been explored for various scientific research applications:

Mechanism of Action

TAK-810 exerts its effects by inhibiting the gonadotropin-releasing hormone receptor. This inhibition prevents the release of gonadotropins, which are hormones responsible for regulating reproductive functions. By blocking this receptor, TAK-810 can reduce the production of sex hormones, which is beneficial in conditions like endometriosis and prostate cancer .

Comparison with Similar Compounds

Benzo[b]thiophene Derivatives

The following compounds share the benzo[b]thiophene backbone but differ in substituents:

| Property | 2Ggv6T2C5B (CAS 7312-10-9) | 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Similarity: 0.91) | Benzo[b]thiophene-2-carboxylic acid (Similarity: 0.89) |

|---|---|---|---|

| Molecular Formula | C₉H₅BrO₂S | C₁₀H₇BrO₂S | C₉H₆O₂S |

| Molecular Weight | 257.10 | 287.13 | 194.21 |

| Key Substituents | Br (C7), COOH (C2) | Br (C6), CH₃ (C4), COOH (C2) | COOH (C2) |

| TPSA (Ų) | 65.54 | 65.54 | 65.54 |

| CYP Inhibition | CYP1A2 | Not reported | Not reported |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.32 |

Key Findings :

- Bromination at position 7 (2Ggv6T2C5B) enhances CYP1A2 inhibition compared to non-brominated analogs .

- Methyl substitution (6-Bromo-4-methyl derivative) increases molecular weight but reduces solubility, likely due to enhanced hydrophobicity .

Comparison with Functionally Similar Compounds

Indole-Based Analog (CAS 7254-19-5)

This bromo-indole-carboxylic acid shares functional groups (Br, COOH) but differs in core structure:

- Molecular formula: C₉H₆BrNO₂

- Molecular weight : 240.05 g/mol

- TPSA : 65.54 Ų

- CYP Inhibition : CYP1A2 inhibitor .

| Property | 2Ggv6T2C5B (CAS 7312-10-9) | 6-Bromo-1H-indole-2-carboxylic acid (Similarity: 0.98) |

|---|---|---|

| Core Structure | Benzo[b]thiophene | Indole |

| Br Position | C7 | C6 |

| Solubility (mg/mL) | 0.24 | 0.052 |

| LogP (XLOGP3) | 2.15 | 2.42 |

| Bioavailability Score | 0.55 | 0.56 |

Key Findings :

Boronic Acid Derivative (CAS 1046861-20-4)

A functionally similar compound used in cross-coupling reactions:

- Molecular formula : C₆H₅BBrClO₂

- Molecular weight : 235.27 g/mol

- LogP (XLOGP3) : 2.15

- CYP Inhibition: None .

| Property | 2Ggv6T2C5B (CAS 7312-10-9) | (3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87) |

|---|---|---|

| Application | Enzyme inhibition | Suzuki-Miyaura coupling |

| BBB Permeability | Yes | No |

| Synthetic Accessibility | 2.07 | 1.89 |

Key Findings :

- Boronic acids are more synthetically accessible but lack CNS activity due to poor BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.